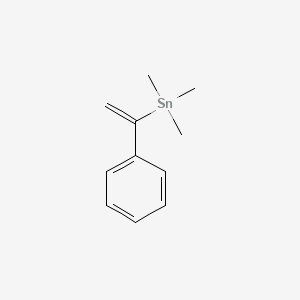
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- is a complex organic compound with a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the allyl, methoxy, and phenoxy groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Substitution: The allyl, methoxy, and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, leading to a diverse array of quinazolinone analogs.
Scientific Research Applications
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- has a wide range of scientific research applications, including:
Biology: Researchers study the biological activity of this compound and its analogs, exploring their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents targeting specific molecular pathways.
Industry: In industrial applications, the compound may be used in the development of new materials, coatings, and chemical intermediates.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The core structure of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- is shared with other quinazolinone derivatives, which may have different functional groups and properties.
Allyl-Substituted Quinazolinones: Compounds with allyl groups attached to the quinazolinone core, similar to the allyl group in the target compound.
Methoxy-Substituted Quinazolinones: Quinazolinone derivatives with methoxy groups, which may exhibit different chemical and biological properties.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the allyl, methoxy, and phenoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
3354-14-1 |
|---|---|
Molecular Formula |
C26H24N2O3 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H24N2O3/c1-4-9-19-14-15-23(24(16-19)30-3)31-17-25-27-21-12-7-6-11-20(21)26(29)28(25)22-13-8-5-10-18(22)2/h4-8,10-16H,1,9,17H2,2-3H3 |
InChI Key |
TYEZLALBNAXBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)COC4=C(C=C(C=C4)CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


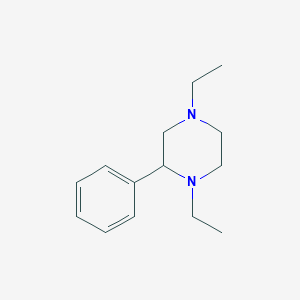
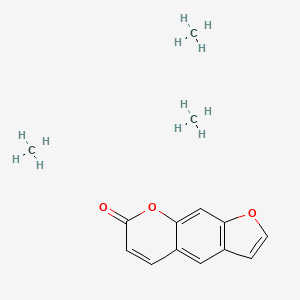
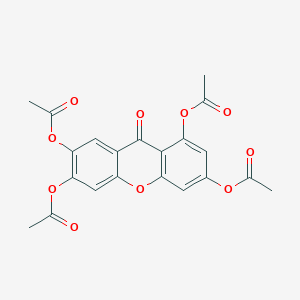
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)

![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
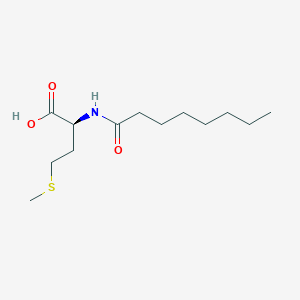
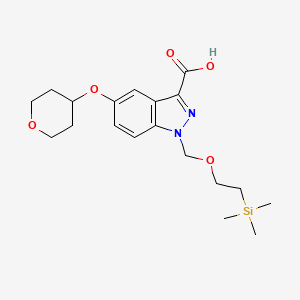
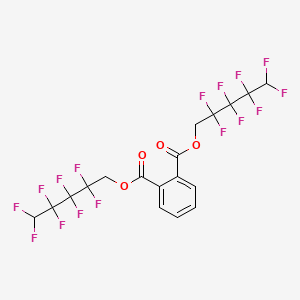
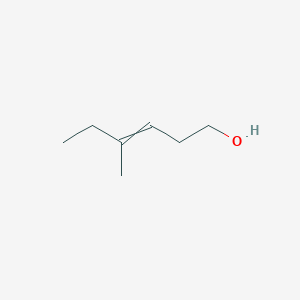
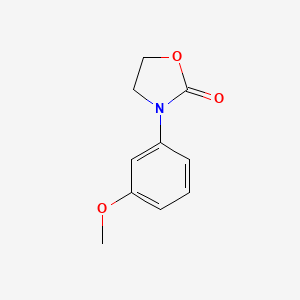
![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)

